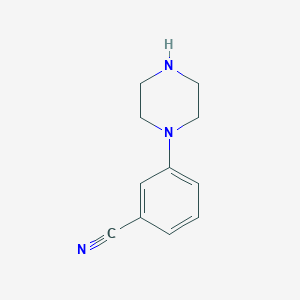

1-(3-Cyanophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUHEEFEADORHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467213 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178928-58-0 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178928-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1-(3-Cyanophenyl)piperazine?

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Cyanophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. As a member of the N-arylpiperazine class, this compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, application, and chemical behavior.

Introduction

This compound, also known as 3-(piperazin-1-yl)benzonitrile, is a bifunctional organic molecule featuring a nucleophilic piperazine ring attached to an electrophilic benzonitrile moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] The strategic placement of a cyano group at the meta-position of the phenyl ring provides a key electronic and structural element for molecular recognition at various biological targets. N-arylpiperazines are renowned for their diverse pharmacological activities, often interacting with monoamine neurotransmitter systems, making them foundational components in the design of antidepressant, anxiolytic, and antipsychotic agents.[1][2] This guide delves into the core chemical principles governing this compound's utility and function.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is fundamental for its application in synthesis and biological screening. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from related compounds.

Physical and Chemical Identifiers

The key identifiers and computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(piperazin-1-yl)benzonitrile | - |

| CAS Number | 178928-58-0 | [3] |

| Molecular Formula | C₁₁H₁₃N₃ | [4] |

| Molecular Weight | 187.24 g/mol | [3] |

| Monoisotopic Mass | 187.11095 Da | [4] |

| Appearance | Expected to be a solid or high-boiling liquid | Inferred |

| XlogP (Predicted) | 0.8 | [4] |

| pKa (Predicted) | 8.77 ± 0.10 (most basic) | [5] |

Solubility Insights: Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is likely limited. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of hydrochloride or other acid salts, which typically exhibit significantly increased solubility in aqueous media.[6]

Expected Spectroscopic Characteristics

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the predicted spectral characteristics.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.1-7.4 ppm (m, 4H): Aromatic protons of the benzonitrile ring. The meta-substitution pattern will lead to complex multiplets.

-

δ ~3.2-3.3 ppm (t, 4H): Methylene protons on the piperazine ring adjacent to the phenyl group (-N-CH₂ -).

-

δ ~3.0-3.1 ppm (t, 4H): Methylene protons on the piperazine ring adjacent to the N-H group (-NH-CH₂ -). This is based on data for the 4-cyano isomer.[7]

-

δ ~1.8-2.0 ppm (br s, 1H): The amine proton (-NH -) of the piperazine ring. This signal may be broad and its chemical shift can vary with concentration and solvent.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

-

δ ~150-152 ppm: Aromatic C1 carbon directly attached to the piperazine nitrogen.

-

δ ~115-130 ppm: Other aromatic carbons.

-

δ ~118-120 ppm: Quaternary carbon of the cyano group (-C ≡N).[8]

-

δ ~112-114 ppm: Aromatic C3 carbon directly attached to the cyano group.

-

δ ~48-50 ppm: Piperazine carbons adjacent to the phenyl group.

-

δ ~45-46 ppm: Piperazine carbons adjacent to the N-H group.[9]

-

-

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹ (weak-medium): N-H stretch of the secondary amine in the piperazine ring.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2950-2800 cm⁻¹ (medium): Aliphatic C-H stretch from the piperazine ring.

-

~2220-2230 cm⁻¹ (sharp, strong): C≡N (nitrile) stretch. This is a highly characteristic peak.

-

~1600, ~1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~1230-1250 cm⁻¹ (strong): Aryl C-N stretch.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Predicted m/z = 188.11823.[4]

-

Fragmentation Pattern: Expect fragmentation of the piperazine ring and potential loss of HCN from the benzonitrile moiety.

-

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its use as a synthetic intermediate.

Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially viable route to this compound is the nucleophilic aromatic substitution (SₙAr) reaction between an activated 3-halobenzonitrile (e.g., 3-fluorobenzonitrile) and piperazine.[3]

Causality of Experimental Design: The SₙAr mechanism is favored due to the presence of the electron-withdrawing cyano (-CN) group on the aromatic ring.[10] This group activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. The reaction is typically performed with an excess of piperazine, which acts as both the nucleophile and the base to neutralize the hydrohalic acid byproduct. Alternatively, an external inorganic base like potassium carbonate can be used, which is often more cost-effective.[11] High-boiling polar aprotic solvents like DMSO or DMF are often used to ensure all reactants are in solution and to facilitate the reaction at elevated temperatures.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperazine (3.0 equivalents) and dimethyl sulfoxide (DMSO, 5 mL per gram of halo-arene).

-

Addition of Reactants: While stirring, add 3-fluorobenzonitrile (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The molecule's reactivity is dictated by its three key components: the secondary amine of the piperazine ring, the nitrile group, and the substituted aromatic ring.

Caption: Key reaction pathways for this compound.

-

Piperazine Ring Reactivity: The secondary amine (N-H) is the most reactive site for derivatization.

-

N-Alkylation/Acylation: It readily undergoes nucleophilic attack on alkyl halides, acyl chlorides, or sulfonyl chlorides to form a wide array of derivatives. This is a common strategy in drug design to introduce different pharmacophoric elements.[12]

-

Basicity and Salt Formation: The nitrogen atoms are basic (pKa of the conjugate acid is ~8.8), readily forming stable salts with acids like HCl. This is often used to improve handling and solubility.[5]

-

-

Nitrile Group Reactivity:

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 3-(piperazin-1-yl)benzoic acid.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, forming 3-(piperazin-1-yl)benzylamine.

-

Applications in Drug Discovery and Research

This compound is a strategic building block in the synthesis of biologically active molecules. The N-arylpiperazine motif is a cornerstone pharmacophore for many centrally acting drugs.[13]

-

CNS Receptor Ligands: Arylpiperazines are well-known for their affinity for serotonin (5-HT) and dopamine (D) receptors.[2] The electronic nature of the substituent on the phenyl ring tunes the affinity and selectivity for different receptor subtypes.[14] The meta-cyano group acts as a hydrogen bond acceptor and an electronic modifier, influencing ligand-receptor interactions. Related compounds like 1-(3-chlorophenyl)piperazine (mCPP) are known serotonin receptor agonists.[15]

-

Scaffold for Library Synthesis: The reactive N-H group allows for its use as a scaffold in combinatorial chemistry. By reacting it with a diverse set of electrophiles (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides), large libraries of novel compounds can be rapidly synthesized for high-throughput screening.

-

Anticancer Research: The piperazine scaffold is also found in numerous anticancer agents.[13][16] Derivatives can be designed to target various pathways involved in cancer pathogenesis, and this compound serves as an excellent starting point for such explorations.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While specific toxicity data is limited, information can be extrapolated from analogous compounds.

-

Hazard Identification:

-

Based on the data for 1-(2-Cyanophenyl)piperazine, it should be considered a potential eye irritant.[17]

-

Related arylpiperazines like mCPP hydrochloride are toxic if swallowed and cause skin irritation.[18]

-

Piperazine itself is a known skin and respiratory sensitizer.[19]

-

It is prudent to treat this compound as harmful if ingested, inhaled, or in contact with skin.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and acids.

-

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery. Its chemical properties are defined by the interplay between the nucleophilic piperazine ring and the electron-withdrawing benzonitrile group. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, enables researchers to effectively utilize this compound in the rational design and development of novel, biologically active molecules.

References

-

Wikipedia. (2023). Piperazine. Retrieved from [Link]

-

Yılmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 919-927. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Di Sarno, V., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483. Retrieved from [Link]

-

Organic Spectroscopy International. (2018). 1-(4-Cyanophenyl)piperazine. Retrieved from [Link]

-

Campillo, M., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-58. Retrieved from [Link]

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-28. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Cheméo. (n.d.). Piperazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Iacovelli, F., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(21), 7430. Retrieved from [Link]

-

Kamal, Z., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

-

de Oliveira, T. C., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-46. Retrieved from [Link]

-

Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Retrieved from [Link]

-

Di Sarno, V., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483. Retrieved from [Link]

-

SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

-

Boley, A. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17582-17589. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, October 2). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 111373-03-6: Cyanophenylpiperazine | CymitQuimica [cymitquimica.com]

- 3. This compound [m.chemicalbook.com]

- 4. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 5. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]

- 6. swgdrug.org [swgdrug.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(4-Cyanophenyl)piperazine [orgspectroscopyint.blogspot.com]

- 8. youtube.com [youtube.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-(2-苯甲腈)哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 18. caymanchem.com [caymanchem.com]

- 19. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Structure of 1-(3-Cyanophenyl)piperazine

Foreword: The Significance of 1-(3-Cyanophenyl)piperazine in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and oral bioavailability of drug candidates. The introduction of a cyanophenyl group to the piperazine core, as in this compound, creates a versatile intermediate with significant potential in the development of novel therapeutics. The cyano group can act as a key pharmacophoric element or be chemically transformed into other functional groups, offering a rich platform for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, intended for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This data is crucial for reaction planning, purification, and formulation.

| Property | Value | Source |

| Chemical Name | 3-(Piperazin-1-yl)benzonitrile | [2][3] |

| Synonym | This compound | [3] |

| CAS Number | 178928-58-0 | [3] |

| Molecular Formula | C₁₁H₁₃N₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Predicted XlogP | 0.8 | [2] |

| Predicted pKa | 8.77 ± 0.10 | [2] |

Strategic Approaches to the Synthesis of this compound

The formation of the aryl-nitrogen bond is the critical step in the synthesis of this compound. Two principal strategies dominate this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is often dictated by the availability and reactivity of the starting materials, as well as considerations of cost and scalability.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[4] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

Conceptual Workflow for Buchwald-Hartwig Amination:

Figure 1: A conceptual workflow for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Protocol (Adapted from General Procedures):

Materials:

-

3-Bromobenzonitrile

-

Piperazine (anhydrous)

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and BINAP (0.03 eq) in a small amount of anhydrous toluene.

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

-

Reaction Initiation: Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like BINAP is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine, making it a more potent nucleophile.[6]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative, particularly when the aryl ring is activated by an electron-withdrawing group, such as the cyano group in our target molecule.[7][8] In this reaction, a nucleophile (piperazine) displaces a leaving group (typically a halide) on the aromatic ring. For SNAr to be efficient, the leaving group should ideally be ortho or para to a strong electron-withdrawing group. While the cyano group in the meta position provides some activation, more forcing conditions may be required compared to ortho/para-substituted analogues. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I.[8]

Conceptual Workflow for Nucleophilic Aromatic Substitution:

Figure 2: A conceptual workflow for the nucleophilic aromatic substitution synthesis of this compound.

Experimental Protocol (Adapted from General Procedures):

Materials:

-

3-Fluorobenzonitrile

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-fluorobenzonitrile (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization to obtain this compound.

Causality Behind Experimental Choices:

-

Aryl Halide: 3-Fluorobenzonitrile is often the preferred starting material for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached.[8]

-

Excess Piperazine: Using an excess of piperazine serves both as a nucleophile and as a base to neutralize the hydrofluoric acid formed during the reaction.

-

Polar Aprotic Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the piperazine.[9]

Structural Elucidation and Characterization

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the cyanophenyl ring (typically in the range of 7.0-7.5 ppm). Signals for the two sets of non-equivalent methylene protons on the piperazine ring (likely in the regions of 3.0-3.4 ppm and 2.8-3.2 ppm). A broad singlet for the N-H proton of the piperazine ring. |

| ¹³C NMR | Resonances for the aromatic carbons, including the carbon of the cyano group (around 118-120 ppm) and the carbon attached to the piperazine nitrogen. Signals for the methylene carbons of the piperazine ring (typically in the range of 45-55 ppm). |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. N-H stretching vibration for the secondary amine in the piperazine ring (around 3300-3500 cm⁻¹). C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 187.24. Fragmentation patterns consistent with the structure, such as the loss of fragments from the piperazine ring. |

It is imperative for any researcher synthesizing this compound to perform a full suite of spectroscopic analyses and compare the obtained data with these expected values for structural confirmation.

Safety and Handling

As a responsible scientist, proper safety precautions are non-negotiable. While a specific safety data sheet (SDS) for this compound may not be widely available, the safety profiles of its precursors and related compounds provide valuable guidance.

-

Piperazine: Can cause skin and respiratory irritation. It is also hygroscopic.[2]

-

3-Bromobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Perspectives

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The synthetic routes outlined in this guide, namely the Buchwald-Hartwig amination and nucleophilic aromatic substitution, provide reliable and adaptable methods for its preparation. The choice of method will depend on the specific requirements of the research, including scale, cost, and available starting materials. Further research into the optimization of these synthetic protocols and a thorough experimental characterization of the final compound will undoubtedly contribute to its broader application in the field of drug discovery.

References

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing. Retrieved from [Link]

-

This compound (C11H13N3). (n.d.). PubChem. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

- Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. (2021). Google Patents.

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Retrieved from [Link]

- Process for preparation of 3 piperazinylbenzisothiazoles. (n.d.). Google Patents.

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

3-Fluorobenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2005). PubMed. Retrieved from [Link]

-

3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE. (n.d.). gsrs. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

3-(1-Piperazinyl)-1,2-benzisothiazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 3. 178928-58-0 Cas No. | 3-(Piperazin-1-yl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Piperazin-1-yl)propanenitrile [synhet.com]

- 6. Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 8. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

An In-Depth Technical Guide to 1-(3-Cyanophenyl)piperazine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Cyanophenyl)piperazine, a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and applications of this versatile molecule, grounded in established scientific principles and methodologies.

Core Molecular Attributes

This compound, also known as 3-(piperazin-1-yl)benzonitrile, is a disubstituted aromatic amine. The presence of the piperazine ring, a common pharmacophore, and the chemically reactive cyanophenyl group makes it a valuable scaffold in medicinal chemistry. The core attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 178928-58-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃ | [1][3] |

| Molecular Weight | 187.24 g/mol | [3][4] |

| Predicted Boiling Point | 364.7±27.0 °C | [4] |

| Predicted Density | 1.12±0.1 g/cm³ | [4] |

| XlogP (predicted) | 0.8 | [3] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds on an aromatic ring.

Causality of Experimental Choices

The preferred starting materials for this synthesis are 3-fluorobenzonitrile and piperazine.[5] The choice of 3-fluorobenzonitrile is strategic; the fluorine atom is a good leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. Piperazine, with its two secondary amine groups, serves as the nucleophile. A large excess of piperazine is often used to minimize the formation of the disubstituted byproduct, 1,4-bis(3-cyanophenyl)piperazine. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which can solvate the potassium carbonate base and facilitate the reaction.

References

- 1. This compound [oakwoodchemical.com]

- 2. 178928-58-0 Cas No. | 3-(Piperazin-1-yl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 4. 178928-58-0 CAS MSDS (Benzonitrile, 3-(1-piperazinyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [m.chemicalbook.com]

The Multifaceted Biological Activities of Cyanophenylpiperazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Cyanophenylpiperazine Scaffold in Modern Medicinal Chemistry

The cyanophenylpiperazine moiety represents a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This structural motif, characterized by a piperazine ring linked to a cyanophenyl group, has proven to be a versatile template for the design of ligands targeting various G-protein coupled receptors (GPCRs), ion channels, and enzymes. The electronic properties of the cyano group, combined with the conformational flexibility of the piperazine ring, allow for a high degree of chemical modification, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the biological activities of cyanophenylpiperazine compounds, with a particular focus on their interactions with key central nervous system (CNS) targets. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize their therapeutic potential.

Primary Pharmacological Targets and Mechanisms of Action in the Central Nervous System

Cyanophenylpiperazine derivatives have garnered significant attention for their potent and often selective interactions with dopamine and serotonin receptors, key players in the pathophysiology of numerous neurological and psychiatric disorders.[1]

Dopaminergic System Modulation: Targeting D2-Like Receptors

A significant number of cyanophenylpiperazine compounds exhibit high affinity for the D2-like family of dopamine receptors (D2, D3, and D4).[2] These receptors are the primary targets for both typical and atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[3]

Many cyanophenylpiperazine-based atypical antipsychotics function as antagonists or partial agonists at the D2 receptor.[4] Full antagonism of D2 receptors in the mesolimbic pathway is thought to mediate the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.[5] However, complete blockade can also lead to extrapyramidal side effects (EPS) and hyperprolactinemia due to effects in the nigrostriatal and tuberoinfundibular pathways, respectively.

Partial agonists, such as aripiprazole which contains an arylpiperazine core, offer a more nuanced approach. These compounds act as functional antagonists in a hyperdopaminergic environment (like the mesolimbic pathway in psychosis) and as functional agonists in a hypodopaminergic state (such as the mesocortical pathway, potentially improving negative and cognitive symptoms).[4] This "dopamine system stabilization" is a key attribute of third-generation antipsychotics.

D2-like receptors are Gαi/o-coupled GPCRs.[6] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins. Antagonism of D2 receptors by cyanophenylpiperazine compounds blocks this inhibitory effect, leading to a normalization of cAMP levels. Partial agonists produce a submaximal response, effectively dampening dopamine signaling without completely blocking it.

Serotonergic System Modulation: A Key to Atypicality

The interaction of cyanophenylpiperazine derivatives with various serotonin (5-hydroxytryptamine, 5-HT) receptors is a defining feature of their "atypical" antipsychotic profile and also underlies their potential as antidepressants and anxiolytics.[9]

Many cyanophenylpiperazine compounds act as agonists or partial agonists at the 5-HT1A receptor.[8][10] 5-HT1A receptors are inhibitory autoreceptors on serotonergic neurons in the raphe nuclei and also function as postsynaptic receptors in cortical and limbic regions. Agonism at these receptors is thought to contribute to the anxiolytic and antidepressant effects of drugs like buspirone.[11] In the context of antipsychotic action, 5-HT1A agonism may help to alleviate the EPS caused by D2 receptor blockade and improve negative and cognitive symptoms.[12]

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins.[8] Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[13]

Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics.[12] This action is believed to increase dopamine release in the nigrostriatal and mesocortical pathways, thereby reducing the risk of EPS and potentially improving negative symptoms.[14] The 5-HT2A/D2 receptor affinity ratio is a critical parameter in the design of atypical antipsychotics.

5-HT2A receptors are coupled to Gαq/11 proteins.[14] Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors by cyanophenylpiperazine compounds blocks this signaling cascade.

The 5-HT2C receptor is another important target for cyanophenylpiperazine compounds. Agonism at this receptor is known to reduce appetite and has been explored for the treatment of obesity.[17] Conversely, antagonism at 5-HT2C receptors may contribute to the antidepressant and anxiolytic effects of some compounds.[18][19] Like 5-HT2A receptors, 5-HT2C receptors are primarily coupled to the Gαq/11-PLC-IP3/DAG pathway.[20][21]

Structure-Activity Relationships (SAR)

The pharmacological profile of cyanophenylpiperazine derivatives can be significantly altered by chemical modifications at two primary locations: the cyanophenyl ring and the second nitrogen atom of the piperazine ring.

-

Substituents on the Phenyl Ring: The position of the cyano group (ortho, meta, or para) influences receptor affinity and selectivity. Additionally, the introduction of other substituents, such as halogens or methoxy groups, can further modulate the electronic and steric properties of the molecule, impacting its interaction with the receptor binding pocket.[9][22]

-

Substituents on the Piperazine N4-position: The nature of the substituent at the N4 position of the piperazine ring is a major determinant of the compound's overall pharmacological activity. This position is often connected via an alkyl spacer to a terminal moiety, which can be an aromatic or heteroaromatic ring system, or a more complex chemical entity. The length of the alkyl chain and the nature of the terminal group are critical for achieving the desired receptor interaction profile.[23]

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of selected arylpiperazine derivatives for key dopamine and serotonin receptors. This data provides a quantitative basis for understanding the structure-activity relationships and selectivity profiles of these compounds.

| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Aripiprazole | 9.7 | - | 8.2 | 7.5-8.1 | [24] |

| Compound 9b | - | - | 23.9 | 39.4 | [25] |

| Compound 12a | 300 | - | 41.5 | 315 | [25] |

| Compound EP-42 | - | - | 24.5 | - | [26] |

| Compound EP-50 | - | - | - | 109.1 | [26] |

| Compound 9 | 10.1 | 0.18 | - | - | [22] |

| Compound 10 | 19.3 | 0.81 | - | - | [22] |

Note: This table presents a selection of data from the cited literature. Ki values can vary depending on the specific assay conditions and radioligand used.

Experimental Protocols for Biological Evaluation

A robust and multi-faceted experimental approach is essential for the comprehensive evaluation of the biological activity of novel cyanophenylpiperazine compounds. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A).

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

-

cAMP Assays: For Gαi/o-coupled receptors like D2 and 5-HT1A, functional activity can be assessed by measuring changes in intracellular cAMP levels.[8][13] Agonists will decrease cAMP levels, while antagonists will block the agonist-induced decrease. Kits utilizing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are commonly employed for high-throughput screening.[27]

-

IP3/Calcium Assays: For Gαq/11-coupled receptors like 5-HT2A and 5-HT2C, functional activity can be measured by quantifying the accumulation of IP3 or the subsequent release of intracellular calcium.[1][20] Agonists will increase IP3 and calcium levels, and antagonists will block this effect.

In Vivo Models

In vivo animal models are essential for evaluating the therapeutic potential of cyanophenylpiperazine compounds in a complex physiological system.

-

Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[28] Antipsychotic drugs can reverse the disruption of PPI induced by dopamine agonists like apomorphine.

-

Dopamine Agonist-Induced Hyperlocomotion: The ability of a compound to block the hyperlocomotor activity induced by dopamine agonists such as amphetamine is a reliable predictor of antipsychotic efficacy.[29]

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[11] Anxiolytic compounds increase the time spent in the open arms of the maze.[30]

Step-by-Step Methodology (Elevated Plus Maze):

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (typically 5 minutes).

-

Data Collection: Record the animal's movements using a video tracking system. Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: Compare the parameters between the drug-treated and vehicle-treated groups. A significant increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

-

Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape.[31] The time they spend immobile is interpreted as a measure of behavioral despair. Antidepressant drugs decrease the duration of immobility.[18][26]

Step-by-Step Methodology (Forced Swim Test):

-

Apparatus: A transparent cylindrical container filled with water.

-

Acclimation and Drug Administration: As with the EPM, acclimate the animals and administer the test compound or vehicle.

-

Testing: Place the animal in the water-filled cylinder for a set period (typically 6 minutes).

-

Data Collection: Videotape the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement other than that required to keep the head above water.

-

Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Emerging Biological Activities

While the primary focus of research on cyanophenylpiperazine compounds has been on CNS disorders, recent studies have highlighted their potential in other therapeutic areas.

-

Anticancer Activity: Some novel piperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways.

-

Antibacterial Activity: Certain cyanophenylpiperazine-containing hybrid molecules have shown promising antibacterial activity, representing a potential new class of antibiotics.

Synthesis of Cyanophenylpiperazine Derivatives

A common synthetic route to 1-(cyanophenyl)piperazine derivatives involves the nucleophilic substitution reaction between a cyanophenyl halide (e.g., 2-fluorobenzonitrile) and piperazine or a suitably protected piperazine derivative.[16] The resulting 1-(cyanophenyl)piperazine can then be further functionalized at the N4-position through various chemical transformations, such as alkylation or reductive amination, to generate a library of diverse compounds for biological screening.

Conclusion and Future Directions

Cyanophenylpiperazine compounds represent a rich and enduring source of novel therapeutic agents. Their ability to modulate key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, has led to the development of important drugs for the treatment of schizophrenia, depression, and anxiety. The versatility of the cyanophenylpiperazine scaffold continues to be exploited by medicinal chemists to design new compounds with improved potency, selectivity, and safety profiles. Future research in this area will likely focus on the development of biased agonists that selectively activate specific downstream signaling pathways, offering the potential for enhanced therapeutic efficacy with fewer side effects. Furthermore, the exploration of the anticancer and antibacterial activities of these compounds opens up exciting new avenues for drug discovery. The continued application of the in vitro and in vivo methodologies outlined in this guide will be critical for advancing our understanding of this important class of molecules and translating these findings into the next generation of innovative medicines.

References

-

cAMP-dependent pathway - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (2022). Retrieved January 1, 2026, from [Link]

- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (2005). Pharmacological Reports, 57(2), 253-256.

- New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. (2019). Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 551-561.

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules, 27(16), 5199.

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry, 64(15), 11459-11481.

- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry, 57(17), 7458-7473.

-

New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017). Brain & Behavior Research Foundation. Retrieved January 1, 2026, from [Link]

- The Antidepressant-like Activity and Cognitive Enhancing Effects of the Combined Administration of (R)-Ketamine and LY341495 in the CUMS Model of Depression in Mice Are Related to the Modulation of Excitatory Synaptic Transmission and LTP in the PFC. (2023). International Journal of Molecular Sciences, 24(4), 3747.

- Phosphoinositide-specific phospholipase C in health and disease. (2019). Journal of Biological Chemistry, 294(45), 16935-16946.

- Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). Fundamental & Clinical Pharmacology, 33(3), 294-304.

- Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. (1994). Drug Design and Discovery, 11(3), 197-203.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2186.

- Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one derivatives as potential central anti-serotonin agents. (1992). Pharmazie, 47(4), 254-257.

- Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. (1995). Archiv der Pharmazie, 328(7-8), 604-608.

- The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (2014). Pharmacological Research, 89, 58-69.

- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. (2022). Journal of Pharmacy and Pharmacology, 74(1), 110-120.

- Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. (2018). Basic & Clinical Pharmacology & Toxicology, 122(2), 221-228.

- Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. (2015). Pharmacological Reports, 67(6), 1147-1153.

- Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity. (1997). Archiv der Pharmazie, 330(6), 177-180.

-

5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 1, 2026, from [Link]

- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. (2022). Journal of Pharmacy and Pharmacology, 74(1), 110-120.

- Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4847-4853.

- Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. (1994). Pharmazie, 49(11), 801-806.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2011).

-

5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. (n.d.). Eurofins Discovery. Retrieved January 1, 2026, from [Link]

- From antipsychotic to anti-schizophrenia drugs: role of animal models. (2011). Dialogues in Clinical Neuroscience, 13(1), 7-16.

-

Receptor-binding profile of antipsychotic drugs. (2015). ResearchGate. Retrieved January 1, 2026, from [Link]

- Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (2022). Molecules, 27(1), 227.

- Asenapine effects in animal models of psychosis and cognitive function. (2010). Psychopharmacology, 212(2), 167-179.

-

Mechanism of Action of Antipsychotic Agents. (2015). Psychopharmacology Institute. Retrieved January 1, 2026, from [Link]

- Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2008). Molecular Interventions, 8(5), 224-245.

- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (2015). International Journal of Molecular Sciences, 16(10), 24195-24227.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(1), 1-22.

- Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. (2009). Assay and Drug Development Technologies, 7(6), 586-595.

-

Antipsychotic Medication Dopamine Receptor Ki Values. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

- The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. (2013). Neuropsychopharmacology, 38(7), 1255-1264.

- Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). International Journal of Molecular Sciences, 23(8), 4381.

- Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. (2007). Molecular Pharmacology, 72(1), 219-230.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785-800.

- Nitazenes: review of comparative pharmacology and antagonist action. (2023). Neuropharmacology, 231, 109511.

Sources

- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. 1-(4-Cyanophenyl)piperazine – All About Drugs [allfordrugs.com]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 18. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]

- 20. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]

- 26. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. resources.revvity.com [resources.revvity.com]

- 28. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Asenapine effects in animal models of psychosis and cognitive function [escholarship.org]

- 30. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

The Arylpiperazine Scaffold: A Privileged Motif in Modern Pharmacology

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The arylpiperazine moiety represents a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for the development of a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the pharmacological profile of arylpiperazine derivatives, with a particular focus on their interactions with serotonergic and dopaminergic systems. We will delve into the intricate structure-activity relationships that govern their receptor affinity and functional activity, present detailed experimental protocols for their pharmacological characterization, and illuminate the downstream signaling pathways they modulate. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of compounds.

Introduction: The Ubiquity and Versatility of the Arylpiperazine Core

N-arylpiperazines are a class of chemical compounds that have proven to be a remarkably fruitful scaffold in the quest for novel therapeutics.[1][2] Their prevalence in clinically used drugs is a testament to their favorable physicochemical properties and their ability to be chemically modified to achieve desired pharmacological profiles.[3] This structural motif is a key component in a wide array of medications, including antipsychotics, anxiolytics, antidepressants, and even emerging anticancer agents.[4][5][6]

The core structure, consisting of a piperazine ring linked to an aryl group, allows for systematic modifications at several key positions, enabling the fine-tuning of receptor affinity, selectivity, and functional activity.[2][7] This modularity is a key reason why the arylpiperazine scaffold is often referred to as a "privileged structure" in medicinal chemistry.

This guide will focus primarily on the well-established role of arylpiperazine derivatives as modulators of G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families, which are central to the treatment of numerous central nervous system (CNS) disorders.

The Molecular Ballet: Interaction with Serotonin and Dopamine Receptors

The therapeutic efficacy of many arylpiperazine derivatives stems from their ability to interact with specific subtypes of serotonin and dopamine receptors. The nature of this interaction—whether it be agonism, partial agonism, or antagonism—is a critical determinant of the drug's overall pharmacological effect.

Key Receptor Targets and their Significance

-

5-HT1A Receptors: Primarily located in the raphe nuclei, hippocampus, and cortex, 5-HT1A receptors are Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Partial agonism at these receptors is a hallmark of anxiolytic drugs like buspirone and is also thought to contribute to the antidepressant and antipsychotic effects of other arylpiperazines.[8][9]

-

5-HT2A Receptors: These Gq/11-coupled receptors are widely distributed in the cortex and are involved in processes such as cognition, mood, and perception. Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, believed to mitigate the extrapyramidal side effects associated with dopamine D2 receptor blockade and contribute to efficacy against the negative symptoms of schizophrenia.[10][11]

-

Dopamine D2 Receptors: Central to the "dopamine hypothesis" of schizophrenia, D2 receptors are Gi/o-coupled and are the primary target for most antipsychotic medications. Blockade of these receptors in the mesolimbic pathway is associated with the amelioration of positive psychotic symptoms.[10][12] However, antagonism in other pathways can lead to undesirable side effects. Aripiprazole's partial agonism at D2 receptors represents a significant evolution in antipsychotic pharmacology, offering a mechanism to stabilize dopaminergic neurotransmission.[4][13][14]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The affinity and selectivity of arylpiperazine derivatives for their target receptors are dictated by the specific chemical groups attached to the core scaffold.

-

The Aryl Moiety: The nature and substitution pattern of the aryl ring are critical for receptor recognition. For instance, a 2-methoxyphenyl group is often found in high-affinity 5-HT1A receptor ligands.[15][16]

-

The Linker: A flexible alkyl chain of varying length often connects the piperazine nitrogen to a terminal functional group. The length of this linker can significantly influence receptor affinity and selectivity.[2][7]

-

The Terminal Group: This distal part of the molecule can be varied extensively to modulate the overall pharmacological profile. The presence of imide or amide moieties is common in many 5-HT1A ligands.[16]

Quantitative Pharmacology: A Data-Driven Perspective

To provide a tangible understanding of the receptor binding profiles of various arylpiperazine derivatives, the following table summarizes their equilibrium dissociation constants (Ki) for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Primary Clinical Use | References |

| Aripiprazole | 1.7 | 3.4 | 0.34 | Antipsychotic | [4][13][17] |

| Risperidone | 420 | 0.2 | 3.2 | Antipsychotic | [10][18] |

| Ziprasidone | High Affinity | High Affinity | High Affinity | Antipsychotic | [19][20][21][22][23] |

| Buspirone | 4-78 | Weak Affinity | 484 | Anxiolytic | [8][9][24][25][26] |

| Clozapine | - | High Affinity | 125-254 | Antipsychotic | [12][27] |

| Compound 9b | 23.9 | 39.4 | >10,000 | Investigational | [5][6][28] |

| Compound 12a | 41.5 | 315 | 300 | Investigational | [5][29][28] |

Illuminating the Cellular Response: Signaling Pathways

The binding of an arylpiperazine derivative to its target receptor initiates a cascade of intracellular events that ultimately mediate the physiological response. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and D2 receptors.

Caption: Signaling pathway for Gi/o-coupled 5-HT1A and D2 receptors.

Caption: Signaling pathway for Gq-coupled 5-HT2A receptors.

Experimental Protocols: A Practical Guide to Characterization

The pharmacological characterization of arylpiperazine derivatives relies on a suite of well-established in vitro assays. The following protocols provide a step-by-step guide for conducting radioligand binding and functional assays.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the Ki can be calculated.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)

-

Unlabeled ("cold") ligand for determining non-specific binding

-

Test arylpiperazine derivative

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare Reagents:

-

Dilute the cell membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Prepare a stock solution of the radioligand and dilute it in assay buffer to the desired final concentration (typically at or below its Kd).

-

Prepare serial dilutions of the test compound and the unlabeled ligand in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or unlabeled ligand (for non-specific binding) or buffer (for total binding)

-

Radioligand

-

Cell membrane suspension

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Gi/o- and Gs-coupled Receptors)

This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP).

Objective: To determine if a test compound acts as an agonist or antagonist at a Gi/o- or Gs-coupled receptor by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing the receptor of interest

-

Cell culture medium

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Test arylpiperazine derivative

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance)

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to the appropriate confluency and seed them into a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

For Gi-coupled receptors (e.g., 5-HT1A, D2):

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

-

For Gs-coupled receptors:

-

Directly stimulate the cells with the test compound.

-

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol.

-

-

Data Acquisition and Analysis:

-

Measure the signal using a plate reader.

-

For agonists, plot the signal against the log concentration of the test compound and determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist or forskolin response against the log concentration of the test compound and determine the IC50 value.

-

Calcium Flux Functional Assay (for Gq-coupled Receptors)

This protocol measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Objective: To determine if a test compound acts as an agonist or antagonist at a Gq-coupled receptor (e.g., 5-HT2A) by measuring calcium mobilization.

Materials:

-

Cells expressing the receptor of interest

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test arylpiperazine derivative

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR)

Procedure:

-

Cell Plating:

-

Seed the cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

-

Incubate in the dark at 37°C to allow for dye uptake.

-

-

Assay Execution:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (for antagonist mode).

-

-

Data Acquisition and Analysis:

-

Measure the change in fluorescence intensity over time.

-

For agonists, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50.

-

For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

Conclusion: The Enduring Legacy and Future Directions